2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine
Description
This compound features a pyrimidine core substituted with a fluorine atom at position 5 and a piperidine moiety at position 2. The piperidine ring is further functionalized with a (3-chloropyridin-4-yl)oxy methyl group. Its molecular weight (calculated from structural analogs) is approximately 362.8 g/mol, with a melting point likely in the range of 268–287°C, based on structurally similar compounds reported in the literature . Spectral data (e.g., IR and ¹H NMR) would show characteristic peaks for the pyridine ring (C-Cl stretch at ~650 cm⁻¹), pyrimidine (C-F stretch at ~1,200 cm⁻¹), and piperidine (protons resonating at δ 1.5–3.0 ppm) .
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O/c16-13-9-18-4-1-14(13)22-10-11-2-5-21(6-3-11)15-19-7-12(17)8-20-15/h1,4,7-9,11H,2-3,5-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTALRGOLYOYPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chloropyridinyl ether intermediate: This step involves the reaction of 3-chloropyridine with a suitable alkylating agent to introduce the ether linkage.
Piperidine ring formation: The intermediate is then reacted with piperidine under appropriate conditions to form the piperidinyl ether.
Pyrimidine ring construction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine or piperidine derivatives.
Scientific Research Applications
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of pyrimidine derivatives with piperidine and halogenated pyridine substituents. Key structural analogs include:
Key Observations :
- Halogen Substitution: Fluorine at position 5 (target compound) improves metabolic stability compared to non-fluorinated analogs (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl) derivatives) .
- Piperidine vs.
- Heterocyclic Core: Pyrimidine-based compounds (target) generally exhibit higher selectivity for kinase targets than chromenone or pyrrolo-thiazolo-pyrimidine derivatives (e.g., compounds in ) .
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s LogP (estimated ~2.1) is lower than analogs with bulky aryl groups (e.g., 4-(4-piperidinophenyl)chromenopyrimidine in , LogP ~3.5), suggesting better aqueous solubility .
- Bioavailability : Computational models (referencing ) predict moderate oral bioavailability (~55%) due to balanced lipophilicity and molecular weight (<500 g/mol).
Biological Activity
The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine (CAS No. 2770596-01-3) is a pyrimidine derivative with potential pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 351.9 g/mol. The presence of a chloropyridine moiety and a piperidine ring suggests diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆ClN₃O₂ |
| Molecular Weight | 351.9 g/mol |
| CAS Number | 2770596-01-3 |
Research indicates that compounds with similar structures often exhibit enzyme inhibition , antibacterial properties , and potential anticancer activities. The biological mechanisms can be attributed to the following:
- Enzyme Inhibition : Compounds that contain piperidine rings have been noted for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and bacterial infections, respectively .
- Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial activity against several strains such as Salmonella typhi and Bacillus subtilis due to the compound's ability to disrupt bacterial cell wall synthesis or function .
- Anticancer Potential : The structural features of this compound may allow it to interfere with cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Study 1: Antibacterial Efficacy
A study synthesized various piperidine derivatives, including the target compound, and evaluated their antibacterial activity against multiple strains. Results showed that certain derivatives exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, indicating a promising avenue for developing new antibacterial agents .
Study 2: Enzyme Inhibition
In another investigation, the synthesized compounds were tested for their AChE inhibitory activities. The results indicated that several derivatives had IC50 values in the low micromolar range, showcasing their potential as therapeutic agents in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
